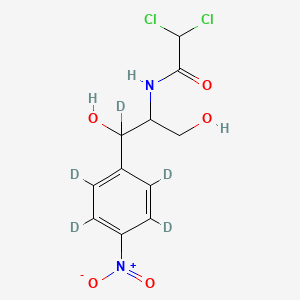

DL-threo-Chloramphenicol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12Cl2N2O5 |

|---|---|

Molecular Weight |

328.16 g/mol |

IUPAC Name |

2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D |

InChI Key |

WIIZWVCIJKGZOK-NEKQGQCZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C(CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to DL-threo-Chloramphenicol-d5

This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological mechanisms of its non-deuterated parent compound, and its primary application as an internal standard in analytical chemistry.

Introduction

This compound is the deuterated form of DL-threo-Chloramphenicol, a broad-spectrum antibiotic.[1][2] The "-d5" designation indicates that five hydrogen atoms on the p-nitrophenyl group have been replaced with deuterium isotopes. This isotopic labeling grants it a higher molecular weight than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.[3] While its biological activity is considered identical to chloramphenicol, its primary use is not therapeutic but analytical, specifically for the accurate quantification of chloramphenicol residues in various matrices.[1][3]

Chloramphenicol itself is a bacteriostatic antibiotic that was first isolated from the bacterium Streptomyces venezuelae and is now produced synthetically.[4] It is effective against a wide range of microorganisms, but its use in humans is limited due to the risk of serious side effects, such as bone marrow toxicity and aplastic anemia.[4][5][6] Consequently, its use in food-producing animals is banned in many jurisdictions, including the United States, Canada, and the European Union, necessitating sensitive detection methods for regulatory surveillance.[7][8]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The isotopic labeling results in a mass shift of +5 compared to the unlabeled compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁D₅H₇Cl₂N₂O₅ | [9][10] |

| Molecular Weight | 328.16 g/mol | [1][9] |

| CAS Number | 202480-68-0 | [9] |

| Synonyms | DL-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-β-(4-nitrophenyl-2,3,5,6-d4)ethyl-β-d]acetamide | |

| Purity | ≥97.0% | [10] |

| Format | Neat Solid |

Mechanism of Action and Biological Pathways

The biological effects of this compound are reflective of its parent compound, chloramphenicol.

Antibacterial Mechanism: Inhibition of Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][5][12] The molecule is lipid-soluble, allowing it to diffuse across the bacterial cell membrane.[4][6] Once inside the cell, it reversibly binds to the 50S subunit of the bacterial ribosome.[11][5][12] Specifically, it targets the A2451 and A2452 residues of the 23S rRNA component, obstructing the peptidyl transferase center.[11] This binding action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of polypeptide chains and effectively stopping protein production.[11][4][6]

Eukaryotic Toxicity: Inhibition of Mitochondrial Protein Synthesis

A primary reason for chloramphenicol's toxicity in humans is its ability to inhibit protein synthesis within mitochondria.[13][14] Eukaryotic mitochondrial ribosomes are structurally similar to prokaryotic ribosomes, making them susceptible to chloramphenicol.[13] This inhibition disrupts the synthesis of essential mitochondrial proteins, leading to impaired oxidative phosphorylation and reduced ATP production.[15] This mitochondrial stress is considered a key contributor to chloramphenicol's adverse effects, including dose-related bone marrow suppression and hepatotoxicity.[13][15]

Recent studies have further elucidated the downstream signaling consequences of this mitochondrial stress. In some cell types, chloramphenicol-induced ATP depletion can activate stress-response pathways, including the PI-3K/Akt and JNK signaling cascades.[16][17] Activation of these pathways can lead to the upregulation of matrix metalloproteinase (MMP)-13, an enzyme associated with tissue remodeling and cancer cell invasion.[16][17]

Pharmacokinetic Data (Chloramphenicol)

The following table summarizes key pharmacokinetic parameters for the parent compound, chloramphenicol.

| Parameter | Value | Details | Source(s) |

| Oral Bioavailability | ~80% | Rapidly and completely absorbed from GI tract. | [4] |

| IM Bioavailability | ~70% | Well absorbed following intramuscular administration. | [4] |

| Plasma Protein Binding | 50-60% | In adults. 32% in premature neonates. | [4] |

| Metabolism | Hepatic | ~90% is conjugated to inactive glucuronide. | [4] |

| Half-life (Adults) | 1.5 - 3.5 hours | In patients with normal hepatic and renal function. | [4] |

| Half-life (Impaired Renal) | 3 - 4 hours | [4] | |

| Half-life (Impaired Hepatic) | 4.6 - 11.6 hours | [4] | |

| Excretion | Urine | [6] |

Application in Analytical Chemistry

The primary role of this compound is as an internal standard for the quantification of chloramphenicol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Role as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls. The IS should be chemically similar to the analyte but isotopically distinct. This compound is ideal because it co-elutes with chloramphenicol during chromatography and exhibits similar ionization efficiency, but is easily distinguished by its higher mass. By calculating the ratio of the analyte's signal to the IS's signal, variations in sample preparation, injection volume, and instrument response can be accurately corrected, leading to highly precise and accurate quantification.[3]

Representative Experimental Protocol: LC-MS/MS Analysis

The following protocol is a synthesized methodology based on common practices for detecting chloramphenicol in food matrices like meat, honey, or shrimp.[3][7][18]

1. Sample Preparation (Extraction and Cleanup):

-

Homogenization: Weigh 2-5 g of the homogenized sample (e.g., meat, shrimp).[7][18]

-

Internal Standard Spiking: Add a known concentration of this compound (e.g., 250 pg/mL) to the sample.[3]

-

Extraction: Add an organic solvent such as ethyl acetate (e.g., 6 mL), vortex thoroughly, and centrifuge to separate the layers.[7][18]

-

Evaporation: Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Cleanup (Liquid-Liquid Partitioning): Re-dissolve the residue in a hexane/carbon tetrachloride mixture, add a saline solution, mix, and then extract the analyte back into ethyl acetate. This step removes non-polar interferences.[18]

-

Final Reconstitution: Evaporate the final organic layer and reconstitute the residue in a small, known volume of mobile phase (e.g., methanol/water mixture) for injection.[3][18]

2. Liquid Chromatography (LC) Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7][8]

-

Column: A C18 reverse-phase column is commonly used (e.g., 50 mm x 2.6 mm, 2.5 µm).[7]

-

Mobile Phase A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.[18][19]

-

Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 85% A), ramps up to a high percentage of organic phase (e.g., 90% B) to elute the analyte, and then re-equilibrates.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ).[3][7]

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[3][18]

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Ion Transitions: Monitor at least two transitions for both the analyte and the internal standard for confident identification and quantification.

Quantitative Data for Mass Spectrometry

The following tables provide typical mass spectrometry parameters and reported performance metrics for the analysis of chloramphenicol (CAP) using its deuterated internal standard (CAP-d5).

Table 5.3.1: Typical SRM Transitions (Negative Ion Mode)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Source(s) |

| Chloramphenicol (CAP) | 321 | 152 | Quantifier | [8][18] |

| 321 | 257 | Qualifier | [8][18] | |

| 321 | 194 | Qualifier | [8][18] | |

| Chloramphenicol-d5 (CAP-d5) | 326 | 157 | Quantifier | [3] |

| 326 | 262 | Qualifier | [3] |

Note: The exact m/z values for CAP-d5 transitions may vary slightly based on the specific deuteration pattern, but will consistently be +5 Da from the parent compound's fragments.

Table 5.3.2: Reported Method Performance

| Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) | Source |

| Honey | 0.023 | 0.047 | [3] |

| Shrimp | 0.08 | 0.3 | [18] |

| Milk | < 0.050 | N/A | [8] |

| Meat | N/A | < 0.3 | [7] |

The EU Minimum Required Performance Limit (MRPL) for chloramphenicol in food is 0.3 µg/kg.[3][7]

Conclusion

This compound is an indispensable tool for the regulatory monitoring and scientific investigation of chloramphenicol. While it shares the potent biological activity of its parent compound, including the inhibition of both bacterial and mitochondrial protein synthesis, its true value lies in its function as a stable, reliable internal standard. Its use in LC-MS/MS protocols enables highly sensitive and accurate quantification, ensuring that food safety standards can be met and that pharmacokinetic and toxicological studies can be conducted with high confidence. This guide has provided the core technical information, from molecular mechanisms to detailed analytical methodologies, to support its effective application in a research and development setting.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. ldh.la.gov [ldh.la.gov]

- 7. sciex.com [sciex.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. scbt.com [scbt.com]

- 11. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 13. journals.asm.org [journals.asm.org]

- 14. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. fda.gov [fda.gov]

DL-threo-Chloramphenicol-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, analytical applications, and mechanism of action of DL-threo-Chloramphenicol-d5. This deuterated analog of chloramphenicol is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for the accurate quantification of chloramphenicol in various biological matrices.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of the broad-spectrum antibiotic chloramphenicol. The deuterium atoms are strategically placed on the phenyl ring and the benzylic position, resulting in a mass shift that allows for its differentiation from the unlabeled compound in mass spectrometry-based assays.

Chemical Structure:

-

IUPAC Name: 2,2-dichloro-N-[1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[1]

The structure consists of a p-nitrophenyl group, a propanediol side chain, and a dichloroacetamide moiety. The five deuterium atoms replace hydrogen atoms on the aromatic ring and the carbon adjacent to it.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₁D₅H₇Cl₂N₂O₅ | [2][3][4] |

| Molecular Weight | 328.16 g/mol | [2][3][4][5][6] |

| Exact Mass | 327.0437 Da | [1][6] |

| Purity | ≥97.0% (HPLC) | [2][3] |

| Physical Form | Solid | [5] |

| Mass Shift | M+5 |

Experimental Protocols

This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of chloramphenicol. Below is a representative protocol for the analysis of chloramphenicol in biological matrices.

Quantification of Chloramphenicol in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for sample preparation and analysis. Specific parameters may require optimization based on the matrix and instrumentation.

1. Materials and Reagents:

-

This compound (internal standard)

-

Chloramphenicol reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid or acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation:

-

Prepare stock solutions of chloramphenicol and this compound in methanol.

-

Prepare working standard solutions by serially diluting the stock solutions to create a calibration curve.

-

Prepare a working solution of the internal standard (this compound).

3. Sample Preparation (Extraction and Cleanup):

-

For Liquid Samples (e.g., milk, urine, plasma):

-

To a known volume of the sample, add the internal standard solution.

-

Perform liquid-liquid extraction with ethyl acetate. Vortex and centrifuge.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]

-

-

For Solid/Semi-solid Samples (e.g., honey, tissue):

-

Homogenize a known weight of the sample.

-

Add the internal standard solution.

-

Extract with an appropriate solvent (e.g., acetonitrile or ethyl acetate) by vortexing or shaking.[7]

-

Centrifuge to separate the solid and liquid phases.

-

The supernatant can be directly evaporated and reconstituted, or further cleaned up using Solid Phase Extraction (SPE).

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute the residue.

-

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Chloramphenicol: m/z 321 → 152 (quantifier), 321 → 194 (qualifier).[7]

-

This compound: m/z 326 → 157.

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the chloramphenicol to the internal standard against the concentration of the calibrants.

-

Quantify the amount of chloramphenicol in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Chloramphenicol Quantification

The following diagram illustrates a typical workflow for the quantification of chloramphenicol in a biological sample using this compound as an internal standard.

Caption: Workflow for Chloramphenicol Quantification.

Mechanism of Action of Chloramphenicol

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The diagram below illustrates this mechanism.

Caption: Chloramphenicol's Mechanism of Action.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. D-threo-2,2-Dichloro-N-[beta-hydroxy-alpha-(hydroxymethyl)-beta-(4-nitrophenyl-2,3,5,6-4)ethyl-beta-d]acetamide | C11H12Cl2N2O5 | CID 117064930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Deuterated Chloramphenicol Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated chloramphenicol standards, essential internal standards for sensitive and accurate quantitative analysis in various scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) studies, clinical diagnostics, and food safety monitoring. This document details plausible synthetic pathways, outlines experimental protocols based on established chemical transformations, and presents data in a structured format to aid researchers in their laboratory work.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that, despite its limited therapeutic use in humans due to potential side effects, remains a critical tool in research and veterinary medicine.[1] Accurate quantification of chloramphenicol in complex biological matrices necessitates the use of isotopically labeled internal standards. Deuterated chloramphenicol, most commonly Chloramphenicol-d5, serves this purpose by mimicking the physicochemical properties of the parent drug while being distinguishable by mass spectrometry.[2] The five deuterium atoms are typically located on the p-nitrophenyl ring and at the C1 position of the propanediol backbone. This guide outlines a feasible synthetic approach to Chloramphenicol-d5, starting from commercially available materials.

Proposed Synthetic Pathway for Chloramphenicol-d5

The synthesis of Chloramphenicol-d5 can be logically divided into two key stages: the introduction of deuterium atoms onto a suitable precursor and the subsequent elaboration of this labeled precursor to the final chloramphenicol molecule. A plausible and efficient strategy involves the initial deuteration of the starting material, p-nitroacetophenone, followed by a series of well-established reactions to construct the chloramphenicol scaffold.

Figure 1: Proposed synthetic pathway for Chloramphenicol-d5.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of Chloramphenicol-d5. These protocols are based on established literature procedures for the synthesis of chloramphenicol and general methods for deuterium labeling. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

Stage 1: Synthesis of p-Nitroacetophenone-d4

The introduction of four deuterium atoms onto the phenyl ring of p-nitroacetophenone is a critical first step. This can be achieved through a catalytic hydrogen-deuterium (H/D) exchange reaction.

Experimental Workflow for Deuteration:

Figure 2: Workflow for the deuteration of p-nitroacetophenone.

Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve p-nitroacetophenone (1 equivalent) in deuterium oxide (D₂O, 10-20 volumes).

-

Catalyst Addition: Add a suitable catalyst for H/D exchange, such as Raney Nickel or a palladium-based catalyst (e.g., 10% Pd/C), at a loading of 5-10 mol%.

-

Reaction Conditions: Heat the reaction mixture to 100-150 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours. The progress of the deuteration can be monitored by mass spectrometry to observe the incorporation of deuterium atoms.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This procedure is expected to yield p-nitroacetophenone with a high degree of deuterium incorporation on the aromatic ring. The exact isotopic distribution should be confirmed by mass spectrometry and ¹H NMR.

Stage 2: Elaboration of p-Nitroacetophenone-d4 to Chloramphenicol-d5

The subsequent steps follow the classical synthesis of chloramphenicol, utilizing the deuterated starting material.

1. Bromination:

-

Reaction: ω-Bromo-p-nitroacetophenone-d4 is prepared by the bromination of p-nitroacetophenone-d4.

-

Protocol: Dissolve p-nitroacetophenone-d4 in a suitable solvent like glacial acetic acid. Add bromine (1 equivalent) dropwise at room temperature while stirring. After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry.

2. Amination:

-

Reaction: The bromo-derivative is converted to the corresponding amine, ω-amino-p-nitroacetophenone-d4.

-

Protocol: A common method involves the Delepine reaction, where the bromo compound is reacted with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.

3. Acetylation:

-

Reaction: The amino group is protected by acetylation to form ω-acetamido-p-nitroacetophenone-d4.

-

Protocol: React the amine hydrochloride with acetic anhydride in the presence of a base like sodium acetate.

4. Hydroxymethylation:

-

Reaction: A hydroxymethyl group is introduced at the α-position to the keto group to give α-acetamido-β-hydroxy-p-nitropropiophenone-d4.

-

Protocol: This is typically achieved by reacting the acetylated compound with formaldehyde in the presence of a base.

5. Reduction (Meerwein-Ponndorf-Verley):

-

Reaction: The ketone is stereoselectively reduced to the threo-diol, D,L-threo-2-acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d. The fifth deuterium atom is introduced at the C1 position during this step by using a deuterated reducing agent.

-

Protocol: The reduction is carried out using aluminum isopropoxide in isopropanol-d8. The use of deuterated isopropanol as the hydride source will result in the incorporation of a deuterium atom at the benzylic position.

6. Hydrolysis:

-

Reaction: The acetyl protecting group is removed by acid hydrolysis to yield D,L-threo-2-amino-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d.

-

Protocol: Reflux the acetylated diol in aqueous hydrochloric acid.

7. Chiral Resolution:

-

Reaction: The racemic mixture is resolved to obtain the desired D-threo enantiomer.

-

Protocol: This is often achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as L-(+)-tartaric acid.

8. Dichloroacetylation:

-

Reaction: The final step involves the acylation of the amino group with dichloroacetyl chloride or methyl dichloroacetate to yield Chloramphenicol-d5.

-

Protocol: React the resolved D-threo-aminodiol with methyl dichloroacetate in a suitable solvent like methanol at reflux.

Data Presentation

The following tables summarize the expected inputs and outputs for the key synthetic steps. The yield and deuterium incorporation are estimates and should be determined experimentally.

Table 1: Synthesis of p-Nitroacetophenone-d4

| Parameter | Value |

| Starting Material | p-Nitroacetophenone |

| Key Reagents | D₂O, Raney Ni or Pd/C |

| Reaction Type | Catalytic H/D Exchange |

| Expected Yield | 60-80% |

| Deuterium Incorporation | >95% (for 4 positions) |

| Purification Method | Column Chromatography |

Table 2: Key Steps in the Elaboration to Chloramphenicol-d5

| Step | Key Reagents | Reaction Type | Expected Yield | Key Intermediate |

| Bromination | Br₂, Acetic Acid | Electrophilic Substitution | 80-90% | ω-Bromo-p-nitroacetophenone-d4 |

| Amination | Hexamethylenetetramine, HCl | Nucleophilic Substitution | 70-80% | ω-Amino-p-nitroacetophenone-d4 |

| Reduction | Al(O-i-Pr)₃, Isopropanol-d8 | Meerwein-Ponndorf-Verley | 60-70% | D,L-threo-2-Acetamido-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d |

| Resolution | L-(+)-Tartaric Acid | Diastereomeric Salt Formation | 40-50% (of theoretical) | D-threo-2-Amino-1-(p-nitrophenyl-d4)-1,3-propanediol-1-d |

| Dichloroacetylation | Methyl Dichloroacetate | Acylation | 85-95% | Chloramphenicol-d5 |

Conclusion

The synthesis of deuterated chloramphenicol standards, particularly Chloramphenicol-d5, is a multi-step process that requires careful execution of both deuteration and classical organic synthesis reactions. The proposed pathway, starting with the catalytic H/D exchange of p-nitroacetophenone, offers a logical and feasible approach. The subsequent elaboration of the deuterated intermediate through a well-established synthetic route for chloramphenicol allows for the efficient production of the desired labeled standard. The detailed protocols and structured data presented in this guide are intended to provide a solid foundation for researchers undertaking this synthesis in their laboratories. Experimental optimization and careful analytical characterization at each step are crucial for a successful outcome.

References

Isotopic Purity of DL-threo-Chloramphenicol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of DL-threo-Chloramphenicol-d5, a deuterated internal standard crucial for accurate bioanalytical and pharmacokinetic studies. This document outlines the methodologies used to determine isotopic purity, presents representative data, and illustrates the analytical workflow.

Introduction

This compound is a stable isotope-labeled version of the broad-spectrum antibiotic chloramphenicol. The five deuterium atoms are typically incorporated into the phenyl ring and the benzylic position, resulting in a mass shift of +5 amu compared to the unlabeled compound. This mass difference allows for its use as an internal standard in mass spectrometry-based quantification, correcting for variations in sample preparation and instrument response. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the labeled standard. High isotopic purity minimizes signal overlap between the analyte and the standard, ensuring reliable and precise measurements.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter, defining the percentage of the compound that is fully deuterated at the five specified positions. Commercially available standards typically exhibit high isotopic enrichment. While specific batch-to-batch variations exist, a representative isotopic distribution is presented below.

Note: A specific Certificate of Analysis (CoA) for a particular lot of this compound was not publicly available at the time of this writing. The following data is a representative example based on typical specifications for high-purity deuterated standards. Researchers should always refer to the CoA provided with their specific lot of the standard for precise isotopic distribution data.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Description | Representative Abundance (%) |

| d5 | Fully deuterated | ≥ 98% |

| d4 | Contains four deuterium atoms | ≤ 2% |

| d3 | Contains three deuterium atoms | < 0.5% |

| d2 | Contains two deuterium atoms | < 0.1% |

| d1 | Contains one deuterium atom | < 0.1% |

| d0 | Unlabeled Chloramphenicol | < 0.1% |

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopic species (d0 to d5) by accurately measuring their mass-to-charge ratio (m/z).

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity (typically in the ng/mL to µg/mL range).

-

Chromatographic Separation: The sample is injected into the LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve ionization.

-

Mass Spectrometric Analysis:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for chloramphenicol, as it readily forms a [M-H]⁻ ion.

-

Full Scan Acquisition: The mass spectrometer is operated in full scan mode over a mass range that includes the expected m/z values for all isotopic species of chloramphenicol (e.g., m/z 320-335).

-

Data Analysis: The high-resolution mass spectrum will show distinct peaks for the [M-H]⁻ ions of the d5, d4, d3, d2, d1, and d0 species. The relative abundance of each species is determined by integrating the peak area of its corresponding extracted ion chromatogram. The isotopic purity is then calculated as the percentage of the d5 species relative to the sum of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A sufficient amount of the this compound standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The absence or significant reduction of signals corresponding to the protons on the phenyl ring and the benzylic position confirms the locations of deuteration.

-

The residual proton signals in these regions can be integrated and compared to the integrals of non-deuterated positions (e.g., the protons on the propanediol backbone) to estimate the percentage of deuteration.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum is acquired.

-

This spectrum will show signals corresponding to the deuterium atoms at the labeled positions, providing direct evidence of their presence.

-

-

Quantitative NMR (qNMR):

-

For a more precise quantification, a qNMR experiment can be performed. This involves adding a certified internal standard with a known concentration to the NMR sample.

-

By comparing the integral of a residual proton signal in the deuterated region to the integral of a known signal from the internal standard, a more accurate determination of the concentration of the non-deuterated species can be made, and thus the isotopic purity can be calculated.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for assessing the isotopic purity and a logical diagram of the analytical techniques employed.

Caption: Experimental workflow for isotopic purity determination.

Caption: Logical relationship for ensuring analytical accuracy.

Conclusion

The isotopic purity of this compound is a fundamental parameter that underpins its effective use as an internal standard in quantitative analytical methods. Through the rigorous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, a high degree of isotopic enrichment can be verified. This ensures the generation of accurate and reliable data in research, clinical, and drug development settings. It is imperative for researchers to consult the Certificate of Analysis for their specific standard to obtain precise isotopic distribution data for the most accurate quantitative results.

In-Depth Technical Guide: DL-threo-Chloramphenicol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-threo-Chloramphenicol-d5, a deuterated isotopologue of the broad-spectrum antibiotic chloramphenicol. This document details its chemical and physical properties, predominant applications, and a detailed experimental protocol for its use as an internal standard in analytical chemistry. Furthermore, a diagram of the parent compound's mechanism of action is provided to contextualize its biological relevance.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of chloramphenicol used primarily in analytical and research settings. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of chloramphenicol.

Two CAS numbers are commonly associated with this compound: 202480-68-0 and 1420043-66-8 .[1][2][3] Researchers should verify the specific CAS number with their supplier.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₇D₅Cl₂N₂O₅ |

| Molecular Weight | 328.16 g/mol [4][5][6] |

| Appearance | White to off-white solid |

| Purity (typical) | ≥97.0% (HPLC)[7] or >95% (HPLC)[8] |

| Isotopic Enrichment | M+5 |

| Solubility | Soluble in methanol and acetonitrile |

| Storage Conditions | 4°C, protected from light[4] |

Primary Application: Internal Standard for Quantitative Analysis

The most prevalent application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to the unlabeled chloramphenicol, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass due to the five deuterium atoms allows for its distinct detection by the mass spectrometer. This enables accurate quantification of chloramphenicol in complex matrices by correcting for variations in sample preparation and instrument response.

A common application is the monitoring of chloramphenicol residues in food products, such as honey and chicken, where its use is banned in many countries due to potential health risks.

Experimental Protocol: Quantification of Chloramphenicol in Chicken Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of chloramphenicol in animal tissues.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Chloramphenicol (Analytical Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

Sodium chloride solution

-

Solid Phase Extraction (SPE) C18 cartridges

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

2. Sample Preparation:

-

Weigh 3 ± 0.1 g of minced chicken tissue into a 30 mL screw-capped glass tube.

-

Spike the sample with a known concentration of this compound internal standard solution (e.g., 200 µL). Allow to stand for 10 minutes.

-

Add 4 mL of PBS and homogenize for 1 minute.

-

Add 1 mL of sodium chloride solution and mix for 15 seconds.

-

Add 4 mL of acetonitrile, vortex, and sonicate for 10 minutes.

-

Centrifuge at 2,200 rpm for 20 minutes.

-

Transfer the supernatant to a clean 35 mL screw-capped tube and add 10 mL of water.

-

Add 10 mL of hexane and shake gently for 30 seconds. Centrifuge at 2,200 rpm for 20 minutes and discard the upper hexane layer.

-

Add 8 mL of ethyl acetate, mix by inversion for 1 minute, and centrifuge at 2,200 rpm for 20 minutes.

-

Transfer the upper organic layer to a clean 9 mL tube and evaporate to dryness at 65°C under a stream of nitrogen.

-

Reconstitute the residue in 5 mL of water.

3. Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the chloramphenicol and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness at 65°C under a stream of nitrogen.

-

Reconstitute the final residue in 100 µL of 50% methanol and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both chloramphenicol and this compound.

Mechanism of Action of Chloramphenicol

While this compound is primarily used for analytical purposes, understanding the mechanism of action of the parent compound, chloramphenicol, is crucial for researchers in drug development and related fields. Chloramphenicol is a broad-spectrum antibiotic that inhibits bacterial protein synthesis.[1][4][5] It diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome.[1][4][5] This binding action prevents the formation of peptide bonds by inhibiting the peptidyl transferase enzyme, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[5]

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of chloramphenicol in a biological matrix using this compound as an internal standard.

References

- 1. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. scbt.com [scbt.com]

- 8. Chloramphenicol-d5 | CAS | LGC Standards [lgcstandards.com]

The Strategic Imperative of Racemic Deuterated Standards in Chiral Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development and bioanalysis, the accurate quantification of chiral compounds is paramount. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies increasingly demand enantioselective analytical methods. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical method development, correcting for variability in sample processing and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard for their ability to mimic the analyte's behavior. This guide provides a comprehensive rationale for the strategic use of a racemic deuterated standard for the quantification of racemic analytes, detailing the underlying principles, experimental protocols, and data presentation.

Core Principles of Internal Standardization in LC-MS

The primary role of an internal standard (IS) is to compensate for analytical variability. An ideal IS is a compound with physicochemical properties as close as possible to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls before sample processing. By maintaining a constant ratio of the analyte's response to the IS's response, variations arising from sample extraction, matrix effects, and instrument response are normalized.

Stable isotope-labeled (SIL) versions of the analyte are the preferred choice for an IS in LC-MS. These standards, often labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar chemical nature ensures they co-elute during chromatography and experience similar ionization efficiencies or suppression.

The "Deuterium Isotope Effect": A Critical Consideration

While deuterated standards are widely used due to their cost-effectiveness and ease of synthesis, they are not without potential complications. The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "deuterium isotope effect". This occurs because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond. If the analyte and the deuterated IS separate chromatographically, they may elute into regions of the chromatogram with different levels of matrix-induced ion suppression or enhancement, leading to inaccurate quantification. Careful method validation is crucial to assess and mitigate this risk.

The Rationale for a Racemic Deuterated Standard in Chiral Analysis

For the analysis of a racemic drug, which contains a 50:50 mixture of two enantiomers, the use of a racemic deuterated internal standard is often the most scientifically sound and pragmatic approach. Here's a breakdown of the core rationale:

-

Mimicking Enantiomeric Behavior: In chiral chromatography, the two enantiomers of the analyte will be separated and exhibit different retention times. A racemic deuterated IS, containing both deuterated enantiomers, will also separate under the same chiral conditions. This ensures that each analyte enantiomer has a corresponding deuterated enantiomer that co-elutes with it, providing the most accurate correction for any retention time-dependent matrix effects for each specific enantiomer.

-

Correction for Enantiomeric Interconversion: Some chiral molecules can undergo in vivo or in vitro interconversion, where one enantiomer converts to the other. A racemic IS can help to monitor and correct for any analytical artifacts related to this phenomenon during sample storage or processing.

-

Simplified Workflow and Reduced Cost: Using a single racemic deuterated IS for the quantification of both enantiomers simplifies the workflow compared to using two separate, enantiomerically pure deuterated standards. This also reduces the cost and complexity of sourcing or synthesizing the internal standard.

-

Regulatory Acceptance: The use of a racemic SIL-IS for a racemic analyte is a well-established and accepted practice by regulatory agencies, provided the method is thoroughly validated.

dot

Caption: Logical flow for using a racemic deuterated standard in chiral analysis.

Data Presentation: A Model Bioanalytical Method Validation

The following tables present hypothetical but representative data from a validation of a chiral LC-MS/MS method for a racemic drug ("Racemate-X") using a racemic deuterated internal standard ("d-Racemate-X").

Table 1: Calibration Curve Parameters for Racemate-X Enantiomers

| Enantiomer | Calibration Range (ng/mL) | Regression Model | r² | Mean Accuracy (%) |

| R-Racemate-X | 1 - 1000 | 1/x² weighted | >0.995 | 98.5 - 101.2 |

| S-Racemate-X | 1 - 1000 | 1/x² weighted | >0.996 | 99.1 - 100.8 |

Table 2: Intra- and Inter-Day Precision and Accuracy

| Enantiomer | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| R-Racemate-X | LLOQ | 1 | 6.8 | 102.5 | 8.2 | 103.1 |

| Low | 3 | 4.5 | 98.9 | 5.1 | 99.5 | |

| Mid | 50 | 3.1 | 100.2 | 4.0 | 100.8 | |

| High | 800 | 2.5 | 99.7 | 3.2 | 100.1 | |

| S-Racemate-X | LLOQ | 1 | 7.1 | 101.8 | 8.5 | 102.6 |

| Low | 3 | 4.2 | 99.3 | 4.9 | 99.8 | |

| Mid | 50 | 2.9 | 100.5 | 3.8 | 101.0 | |

| High | 800 | 2.2 | 100.1 | 2.9 | 100.4 |

Table 3: Matrix Effect and Recovery Assessment

| Enantiomer | QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| R-Racemate-X | Low | 3 | 85.2 | 84.9 | 0.92 | 1.00 |

| High | 800 | 86.1 | 85.5 | 0.94 | 1.01 | |

| S-Racemate-X | Low | 3 | 84.8 | 85.1 | 0.91 | 0.99 |

| High | 800 | 85.5 | 85.3 | 0.93 | 1.00 |

Experimental Protocols: A Generalized Chiral LC-MS/MS Method

This section provides a typical experimental protocol for the quantification of a racemic drug in human plasma.

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 25 µL of the racemic deuterated internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water) to all tubes except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL onto the LC-MS/MS system.

Chiral LC-MS/MS Conditions

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Chiral Column: Phenomenex Lux Cellulose-1 (150 x 4.6 mm, 3 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 30% B to 70% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

R-Racemate-X: e.g., 450.3 -> 250.1

-

S-Racemate-X: e.g., 450.3 -> 250.1

-

d-R/S-Racemate-X: e.g., 454.3 -> 254.1 (assuming d4 label)

-

dot

Caption: A typical bioanalytical workflow using a racemic deuterated standard.

Conclusion

The use of a racemic deuterated internal standard is a robust and scientifically justified strategy for the quantitative analysis of racemic compounds by chiral LC-MS/MS. This approach ensures that each analyte enantiomer is corrected by a chemically identical, co-eluting, mass-differentiated analogue, providing the highest level of accuracy and precision. While potential deuterium isotope effects must be evaluated during method validation, the benefits of simplified workflow, comprehensive correction for analytical variability, and alignment with regulatory expectations make the racemic deuterated standard an indispensable tool for drug development professionals.

The Physical and Chemical Stability of Chloramphenicol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physical and chemical stability of chloramphenicol. Specific stability data for chloramphenicol-d5 is limited in publicly available literature. Therefore, this guide infers the stability of the deuterated analog based on established principles of isotope effects and the known stability profile of chloramphenicol. The substitution of hydrogen with deuterium typically leads to a stronger chemical bond (C-D vs. C-H), which can result in a slower rate of metabolism and potentially enhanced stability, a phenomenon known as the kinetic isotope effect. However, without direct experimental data, the stability of chloramphenicol-d5 should be considered comparable to or slightly greater than that of chloramphenicol.

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been used for decades to treat a variety of bacterial infections. Chloramphenicol-d5 is a deuterated version of chloramphenicol, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical chemistry. Understanding the physical and chemical stability of this molecule is critical for its proper handling, storage, and use in research and drug development.

This technical guide provides a detailed overview of the known stability profile of chloramphenicol, which serves as a surrogate for understanding the stability of chloramphenicol-d5. It covers the primary degradation pathways, the influence of environmental factors, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of chloramphenicol is presented below. These properties are expected to be very similar for chloramphenicol-d5.

| Property | Value |

| Chemical Formula | C₁₁H₁₂Cl₂N₂O₅ |

| Molecular Weight | 323.13 g/mol |

| Appearance | White to grayish-white or yellowish-white, fine crystalline powder or fine crystals, needles, or elongated plates |

| Melting Point | 149-153 °C |

| Solubility | Soluble in alcohol, propylene glycol, acetone, and ethyl acetate; slightly soluble in water. |

| pKa | 5.5 |

Chemical Stability and Degradation Pathways

Chloramphenicol is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. The stability of the molecule is significantly influenced by pH, temperature, and light.

Hydrolytic Degradation

Hydrolysis of the amide linkage is a major degradation pathway for chloramphenicol, especially under alkaline conditions.[1] The molecule is relatively stable in acidic to neutral solutions but degrades more rapidly as the pH increases above 7.

Key Degradation Products of Hydrolysis:

-

2-amino-1-(4-nitrophenyl)-1,3-propanediol

-

Dichloroacetic acid

The rate of hydrolysis is also temperature-dependent, with higher temperatures accelerating the degradation process.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of chloramphenicol.[2] Photodegradation can be a significant issue for solutions exposed to ambient or artificial light sources.

Potential Photodegradation Products:

-

p-nitrobenzaldehyde

-

Other complex condensation products

Oxidative Degradation

Chloramphenicol can be degraded by oxidizing agents. The primary site of oxidation is the secondary alcohol group, which can be oxidized to a ketone.

Thermal Degradation

As with most chemical compounds, elevated temperatures can lead to the degradation of chloramphenicol. Thermal degradation kinetics for chloramphenicol in aqueous solution have been shown to follow a first-order model.[3]

Quantitative Stability Data

The following tables summarize the degradation of chloramphenicol under various stress conditions. This data is derived from studies on non-deuterated chloramphenicol and should be considered indicative for chloramphenicol-d5.

Table 1: Degradation of Chloramphenicol under Hydrolytic Stress

| Condition | Degradation (%) | Reference |

| 0.1 N HCl (80°C, 2 hours) | Minimal | [1] |

| 0.1 N NaOH (80°C, 2 hours) | Significant | [1] |

| 1 N HCl | 23.75% | [1] |

| 0.1 N NaOH | 100% | [1] |

Table 2: Degradation of Chloramphenicol under Thermal and Photolytic Stress

| Condition | Degradation (%) | Reference |

| Heat (90°C, 4 hours) | Significant | [1] |

| Thermal (unspecified conditions) | 24% | [1] |

| UVC and Solar Radiation (12 hours) | 83% and 21% respectively | [4] |

| UVC with H₂O₂ (1.5 hours) | 98% | [4] |

Experimental Protocols for Stability Testing

The following are detailed methodologies for key experiments to assess the stability of chloramphenicol-d5, based on established ICH guidelines and scientific literature.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

Forced Degradation Experimental Workflow

Protocol for Hydrolytic Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve chloramphenicol-d5 in a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Transfer a known volume of the stock solution into a flask.

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Reflux the mixture at 80°C for 2 hours.[1]

-

Cool the solution to room temperature and neutralize with 0.1 N sodium hydroxide.

-

Dilute to a final concentration suitable for analysis.

-

-

Base Hydrolysis:

-

Transfer a known volume of the stock solution into a flask.

-

Add an equal volume of 0.1 N sodium hydroxide.

-

Reflux the mixture at 80°C for 2 hours.[1]

-

Cool the solution to room temperature and neutralize with 0.1 N hydrochloric acid.

-

Dilute to a final concentration suitable for analysis.

-

-

Neutral Hydrolysis:

-

Transfer a known volume of the stock solution into a flask.

-

Add an equal volume of purified water.

-

Reflux the mixture at 80°C for 2 hours.

-

Cool the solution to room temperature.

-

Dilute to a final concentration suitable for analysis.

-

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol for Photostability Testing (as per ICH Q1B)

-

Sample Preparation:

-

Drug Substance: Spread a thin layer of chloramphenicol-d5 powder in a suitable transparent container.

-

Solution: Prepare a solution of known concentration in a transparent container.

-

-

Exposure Conditions:

-

Analysis: After exposure, compare the samples to the light-protected control. Analyze for any physical changes (e.g., color change) and quantify the parent compound and any degradation products by HPLC.

Protocol for Oxidative Degradation Study

-

Sample Preparation: Prepare a solution of chloramphenicol-d5 in a suitable solvent (e.g., 1 mg/mL).

-

Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.

-

Incubation: Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Analysis: Analyze the sample and a control (without hydrogen peroxide) by HPLC to determine the extent of degradation.

Protocol for Thermal Degradation Study

-

Sample Preparation: Place the solid chloramphenicol-d5 powder in a suitable container.

-

Stress Condition: Expose the sample to a high temperature (e.g., 90°C) in a calibrated oven for a specified duration (e.g., 4 hours).[1]

-

Analysis: After the stress period, allow the sample to cool to room temperature. Dissolve a known amount in a suitable solvent and analyze by HPLC to quantify the remaining parent compound.

Metabolic Pathways of Chloramphenicol

Chloramphenicol undergoes extensive metabolism in vivo. The primary metabolic pathways include glucuronidation, reduction of the nitro group, and hydrolysis of the amide bond. While specific metabolic pathways for chloramphenicol-d5 have not been extensively studied, they are expected to be similar to those of the non-deuterated drug, potentially with altered kinetics.

Major Metabolic Transformation of Chloramphenicol

References

- 1. journal.uii.ac.id [journal.uii.ac.id]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

Methodological & Application

Method Development for Chloramphenicol Analysis in Milk: Application Notes and Protocols

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine. However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals is prohibited in many countries, including the European Union.[1][2][3][4] Consequently, regulatory bodies have established a zero-tolerance policy for CAP residues in food products of animal origin, including milk.[4][5] To enforce this ban, sensitive and reliable analytical methods are required to detect and quantify chloramphenicol at very low levels. The European Union has set a Minimum Required Performance Limit (MRPL) of 0.3 µg/kg for chloramphenicol in milk.[1][2] This application note provides detailed protocols for the analysis of chloramphenicol in milk using two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the analysis of chloramphenicol in milk.

| Method | Sample Preparation | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| LC-MS/MS | |||||

| Acetonitrile Precipitation & Dilution | < 0.05 (LOD) | - | - | [1] | |

| Solid-Phase Extraction (C18) | 0.03 (Detection Capability) | 90 | 2.8 - 4.3 | [6] | |

| Acetonitrile/Water Extraction & NaCl Partitioning | - | 85 - 120 | < 5 | [2] | |

| Dispersive Solid-Phase Extraction | 0.025 (LCL) | 81 - 110 | - | [5][7] | |

| QuEChERS | - | 83 - 101 | < 12 | [8] | |

| Liquid-Liquid Extraction & SPE | 0.1 | 96.5 | 10.6 | [9][10][11] | |

| Acetonitrile Extraction & NaCl Partitioning | 0.02 | - | - | [12] | |

| Liquid-Liquid Extraction with Low Temperature Partitioning | 0.05 | 94 - 114 | < 7.3 | [13] | |

| QuEChERS | 0.15 (Detection Capability) | 90 - 110 | < 12 | [14] | |

| ELISA | |||||

| Methanol Extraction | 0.12 (Detection Capability) | 73 - 100 | 7 - 11 | [15][16] | |

| Direct (Defatted Milk) | 0.1 | - | - | [17] |

Note: LOQ = Limit of Quantification; LOD = Limit of Detection; LCL = Lowest Calibrated Level; RSD = Relative Standard Deviation.

Experimental Workflow

The general workflow for the analysis of chloramphenicol in milk involves sample preparation to extract the analyte and remove matrix interferences, followed by instrumental analysis for detection and quantification.

Caption: General workflow for chloramphenicol analysis in milk.

Experimental Protocols

Method 1: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the reference method for the confirmatory analysis of chloramphenicol due to its high sensitivity and specificity.[1]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [8][14][18]

This protocol is based on the QuEChERS methodology, which simplifies the extraction and clean-up process.

-

Materials and Reagents:

-

Homogenized milk sample

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Chloramphenicol analytical standard

-

Chloramphenicol-d5 internal standard (IS)

-

50 mL polypropylene centrifuge tubes

-

1.5 mL microcentrifuge tubes

-

-

Procedure:

-

Weigh 2 g of the milk sample into a 50 mL polypropylene centrifuge tube.[8]

-

Add an appropriate amount of chloramphenicol-d5 internal standard.

-

Add 10 mL of acetonitrile.[8]

-

Vortex the tube vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer to a 1.5 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. This is the dispersive solid-phase extraction (dSPE) clean-up step.

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[12]

-

2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

Method 2: ELISA Screening

ELISA is a rapid and cost-effective screening method for the analysis of a large number of samples.[3][15][20]

1. Sample Preparation: Simple Extraction [15][16]

-

Materials and Reagents:

-

Homogenized milk sample

-

Methanol

-

Centrifuge tubes

-

-

Procedure:

-

Pipette 1 mL of the milk sample into a centrifuge tube.

-

Add 1 mL of methanol.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Use a specified volume of the clear supernatant for the ELISA test.

-

2. ELISA Procedure (Competitive ELISA)

The following is a general protocol for a competitive ELISA. Refer to the specific instructions provided with the commercial ELISA kit.[3][17]

-

Principle: Free chloramphenicol in the sample competes with enzyme-labeled chloramphenicol for a limited number of antibody binding sites coated on the microtiter plate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of chloramphenicol in the sample.

-

Procedure:

-

Add standards, control, and prepared samples to the respective wells of the antibody-coated microtiter plate.

-

Add the enzyme conjugate (e.g., chloramphenicol-horseradish peroxidase) to each well.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Wash the wells multiple times with the provided washing buffer to remove any unbound reagents.

-

Add the substrate solution (e.g., TMB) to each well.

-

Incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of chloramphenicol in the samples by comparing their absorbance with the standard curve.

-

Signaling Pathway (Logical Relationship) for Method Selection

The choice between a screening method like ELISA and a confirmatory method like LC-MS/MS depends on the objective of the analysis.

Caption: Logic for selecting an analytical method for chloramphenicol.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. sciex.com [sciex.com]

- 3. ringbio.com [ringbio.com]

- 4. Antibiotic Report - Final - 17-05-02 [fao.org]

- 5. waters.com [waters.com]

- 6. scispace.com [scispace.com]

- 7. waters.com [waters.com]

- 8. curresweb.com [curresweb.com]

- 9. fimek.edu.rs [fimek.edu.rs]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. azom.com [azom.com]

- 13. The validation of a new high throughput method for determination of chloramphenicol in milk using liquid–liquid extraction with low temperature partitioning (LLE-LTP) and isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of in-house ELISA for detection of chloramphenicol in bovine milk with subsequent confirmatory analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. food.r-biopharm.com [food.r-biopharm.com]

- 18. Determination of chloramphenicol, thiamphenicol and florfenicol in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid determination of chloramphenicol residues in milk powder by liquid chromatography-elektrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chloramphenicol ELISA [kassel.goldstandarddiagnostics.com]

Application Note: Quantitative Analysis of Chloramphenicol Residues in Meat using Isotope Dilution LC-MS/MS with DL-threo-Chloramphenicol-d5

Audience: Researchers, scientists, and drug development professionals involved in food safety and antibiotic residue analysis.

Introduction

Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic.[1][2] Due to significant health risks in humans, including aplastic anemia and bone marrow suppression, its use in food-producing animals is prohibited in many countries, including the European Union.[2][3] Regulatory bodies have established a zero-tolerance policy, necessitating highly sensitive and reliable analytical methods for monitoring its presence in food products of animal origin, such as meat.[2]

This application note details a robust and sensitive method for the determination and quantification of chloramphenicol residues in various meat matrices. The protocol employs a stable isotope-labeled internal standard, DL-threo-Chloramphenicol-d5 (CAP-d5), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard (isotope dilution analysis) is critical for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4] The methods described are based on protocols validated according to international guidelines such as the European Commission Decision 2002/657/EC.[4][5][6][7]

Experimental Protocols

This section outlines the detailed methodology for sample preparation and instrumental analysis. Two common extraction procedures are presented: a Liquid-Liquid Extraction (LLE) method and a QuEChERS-based method.

Protocol 1: Liquid-Liquid Extraction (LLE) with SPE Cleanup

This is a conventional and widely used method for CAP extraction.

-

Reagents and Materials:

-

Sample Preparation and Extraction:

-

Accurately weigh 2-5 g of homogenized meat sample into a 50 mL centrifuge tube.[5][7]

-

Spike the sample with a known amount of this compound internal standard solution.[7][9]

-

Add 5 mL of water and 10 mL of ethyl acetate.[7]

-

Homogenize the mixture for 1-2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.[7]

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step on the remaining sample pellet with another 10 mL of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[7]

-

-

Cleanup:

-

Reconstitute the dry residue in 6 mL of 4% NaCl solution.[7]

-

Add 3 mL of n-hexane, vortex for 1 minute for defatting, and discard the upper hexane layer. Repeat this washing step.[7]

-

The remaining aqueous solution can be further cleaned using an SPE cartridge.[7]

-

Elute the analyte from the SPE cartridge, evaporate the eluate, and reconstitute the final residue in a suitable volume (e.g., 1 mL) of mobile phase for LC-MS/MS analysis.[4]

-

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method offers a faster and higher-throughput alternative for sample preparation.

-

Reagents and Materials:

-

Sample Preparation and Extraction:

-

Weigh 5 g of homogenized meat sample into a 50 mL QuEChERS centrifuge tube.

-

Spike with this compound internal standard.

-

Add 20 mL of a water-acetonitrile (1:1, v/v) solution.[1][10]

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., MgSO₄).

-

Shake again and centrifuge at high speed.

-

-

Dispersive SPE (d-SPE) Cleanup:

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.5 µm).[5]

-

Mobile Phase A: Deionized water with 0.1% acetic acid or 10mM ammonium acetate.[8]

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analyte, followed by re-equilibration.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

Data Presentation

The performance of the analytical method is summarized in the table below, compiled from various studies. Method validation is typically performed according to guidelines like EU Commission Decision 2002/657/EC, assessing linearity, specificity, accuracy (recovery), precision, decision limit (CCα), and detection capability (CCβ).[4][5][6]

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Chicken & Beef | QuEChERS LC-MS/MS | 0.16 µg/kg (ng/g) | [1][10] |

| Chicken Meat | LLE-SPE LC-MS/MS | 0.02 µg/kg (CCβ) | [4] | |

| Limit of Quantification (LOQ) | Chicken & Beef | QuEChERS LC-MS/MS | 0.50 µg/kg (ng/g) | [1][10] |

| Meat | LLE LC-MS/MS | 0.01 µg/kg | [5] | |

| Recovery | Chicken & Beef (at 5-10 ng/g) | QuEChERS LC-MS/MS | 99% - 111% | [1][10] |

| Chicken Meat (at 0.3 µg/kg) | LLE LC-MS/MS | 103.5% | [5] | |

| Various Matrices | LLE-SPE LC-MS/MS | 92.1% - 107.1% | [7] | |

| Chicken Muscle | LLE d-SPE LC-MS/MS | 86.4% - 108.1% | [6] | |

| Precision (%CV / %RSD) | Chicken Meat (at 0.3 µg/kg) | LLE LC-MS/MS | 1.44% | [5] |

| Chicken Meat (at 0.05 µg/kg) | LLE-SPE LC-MS/MS | < 17% (within-lab) | [4] | |

| Various Matrices | LLE-SPE LC-MS/MS | < 13.6% (within-lab) | [7] | |

| Chicken Muscle | LLE d-SPE LC-MS/MS | 4.4% - 16.3% (between-days) | [6] | |

| Linearity (r²) | Chicken & Beef | QuEChERS LC-MS/MS | > 0.999 | [1][10] |

| Meat | LLE LC-MS/MS | > 0.99 | [5] | |

| Various Matrices | LLE-SPE LC-MS/MS | > 0.99 | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of chloramphenicol in meat using an internal standard.

Caption: Workflow for Chloramphenicol Analysis in Meat.

References

- 1. Determination of chloramphenicol in meat samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic residues - Food & Feed Analysis [food.r-biopharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the antibiotic chloramphenicol in meat and seafood products by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. LC-MS/MS-based determination of chloramphenicol, thiamphenicol, florfenicol and florfenicol amine in poultry meat from the Punjab-Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Strategy for Determination of Chloramphenicol in Different Biological Matrices by Liquid Chromatography - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Determination of chloramphenicol residues in meat, seafood, egg, honey, milk, plasma and urine with liquid chromatography-tandem mass spectrometry, and the validation of the method based on 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Chloramphenicol in Aquaculture Sediment Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of chloramphenicol (CAP) in aquaculture sediment samples. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting antibiotic residues in complex environmental matrices.[1][2][3]

Introduction

Chloramphenicol is a broad-spectrum antibiotic that has been widely used in veterinary medicine.[3][4] However, due to its potential adverse effects on human health, including aplastic anemia, its use in food-producing animals has been banned in many countries.[3][5] Despite these bans, the illegal use of chloramphenicol in aquaculture persists due to its low cost and high efficacy.[3][4] Consequently, residues of this antibiotic can accumulate in aquaculture sediments, posing a risk to the aquatic environment and potentially entering the human food chain.

Accurate and sensitive analytical methods are crucial for monitoring chloramphenicol levels in aquaculture sediments to ensure food safety and environmental protection. This application note details the necessary protocols for sample preparation, extraction, and instrumental analysis, along with expected performance metrics.

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for the analysis of chloramphenicol in sediment and related aquatic samples. These values can be used as benchmarks for method development and validation.

Table 1: Method Detection and Quantification Limits

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |